

# physical and chemical properties of 4-octyne-3,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Octyne-3,6-diol

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## In-Depth Technical Guide: 4-Octyne-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Octyne-3,6-diol** is a chemical compound belonging to the class of acetylenic diols. Its structure features an eight-carbon chain with a centrally located alkyne functional group and two secondary hydroxyl groups. This bifunctionality makes it a subject of interest for potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the available physical and chemical properties of **4-octyne-3,6-diol**, with a focus on presenting quantitative data, outlining potential experimental approaches, and visualizing its synthetic pathway.

## **Physicochemical Properties**

The experimental data for **4-octyne-3,6-diol** is limited in the publicly available literature. Much of the available information is derived from computational models. This section presents a compilation of both computed and the sparse experimental data.

## Identification



Identifier	Value
IUPAC Name	oct-4-yne-3,6-diol
CAS Number	24434-07-9
Molecular Formula	C8H14O2
Molecular Weight	142.20 g/mol
Canonical SMILES	CCC(C#CC(CC)O)O
InChI Key	YGMADCGBQRYLND-UHFFFAOYSA-N

## **Physical Properties**

Experimental data on the physical properties of **4-octyne-3,6-diol** are not widely reported. The following table includes a boiling point from a single literature source and computed values from chemical databases.



Property	Value	Source
Boiling Point	107 °C at 3 torr[1]	Experimental[1]
Melting Point	Not available	-
Density	Not available	-
Solubility	Not available	-
XLogP3-AA (Computed)	0.8	PubChem
Hydrogen Bond Donor Count (Computed)	2	PubChem
Hydrogen Bond Acceptor Count (Computed)	2	PubChem
Rotatable Bond Count (Computed)	3	PubChem
Exact Mass (Computed)	142.099379685	PubChem
Monoisotopic Mass (Computed)	142.099379685	PubChem
Topological Polar Surface Area (Computed)	40.5 Ų	PubChem
Heavy Atom Count (Computed)	10	PubChem

## **Spectral Data**

Detailed spectral analyses for **4-octyne-3,6-diol** are not readily available. The following data is based on a single report.[1]



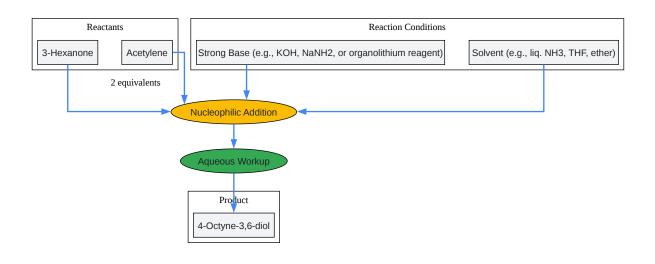
Spectrum Type	Key Peaks/Signals
Infrared (IR) vmax (film) cm <sup>-1</sup>	3350 (s, O-H), 2950 (s, C-H), 1725 (s), 1460, 1370, 1360, 1330, 1150, 1100, 1020, 960[1]
¹H-NMR (CDCl₃) δ (ppm)	1.00 (6H, t, J=7.4 Hz)[1]
Mass Spectrometry (MS)	Not available

# Synthesis and Reactivity Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **4-octyne-3,6-diol** is not available in the reviewed literature, general methods for the synthesis of acetylenic diols suggest plausible routes. One common method is the reaction of a ketone with acetylene in the presence of a strong base (Favorsky reaction) or using a metal acetylide.[2][3][4] For **4-octyne-3,6-diol**, a potential synthesis could involve the reaction of 3-hexanone with a protected form of acetylene, such as a metal acetylide, followed by deprotection and a second reaction. A more direct, one-pot synthesis could also be envisioned.

A generalized workflow for the synthesis of a symmetrical acetylenic diol from a ketone and acetylene is depicted below.





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 To cite this document: BenchChem. [physical and chemical properties of 4-octyne-3,6-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15348232#physical-and-chemical-properties-of-4-octyne-3-6-diol]

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